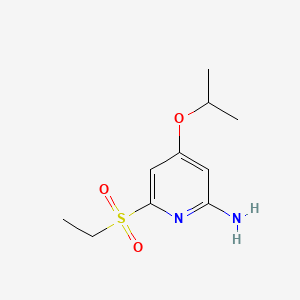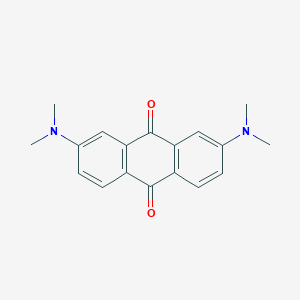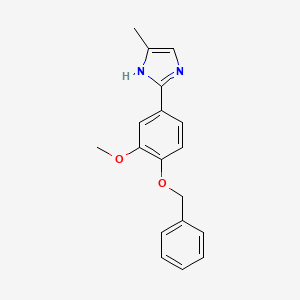![molecular formula C7H7N3O B15334396 7-Methoxyimidazo[1,2-b]pyridazine](/img/structure/B15334396.png)
7-Methoxyimidazo[1,2-b]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxyimidazo[1,2-b]pyridazine is a heterocyclic compound characterized by the presence of an imidazo[1,2-b]pyridazine core with a methoxy group at the 7th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyimidazo[1,2-b]pyridazine typically involves the condensation of 2-aminopyridine derivatives with α-bromoketones under various conditions. One efficient method is the solvent- and catalyst-free synthesis under microwave irradiation, which offers high yields and environmentally benign conditions . Another approach involves the use of solid support catalysts such as Al2O3 and TiCl4 .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free reactions and microwave-assisted synthesis, are likely to be employed to ensure efficient and sustainable production.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Methoxyimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Typically used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions often involve the use of halogenating agents or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized imidazo[1,2-b]pyridazines .
Applications De Recherche Scientifique
7-Methoxyimidazo[1,2-b]pyridazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 7-Methoxyimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of interleukin-17A (IL-17A), a cytokine involved in inflammatory responses. By inhibiting IL-17A, this compound can modulate immune responses and reduce inflammation .
Comparaison Avec Des Composés Similaires
Imidazo[1,2-a]pyridines: Known for their antiviral, antibacterial, and anticancer properties.
Pyridazines: Exhibit a wide range of pharmacological activities, including antimicrobial, antidepressant, and antihypertensive effects.
Uniqueness: 7-Methoxyimidazo[1,2-b]pyridazine stands out due to its specific substitution pattern and its potent inhibitory effects on IL-17A. This makes it a valuable compound for developing new therapeutic agents targeting inflammatory diseases .
Propriétés
Formule moléculaire |
C7H7N3O |
|---|---|
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
7-methoxyimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C7H7N3O/c1-11-6-4-7-8-2-3-10(7)9-5-6/h2-5H,1H3 |
Clé InChI |
JBQVYAYZDXKKLH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=NC=CN2N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



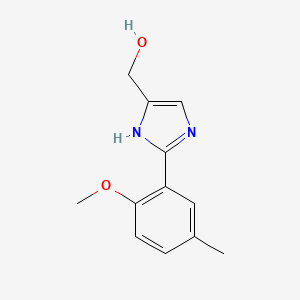
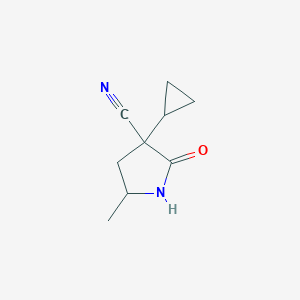
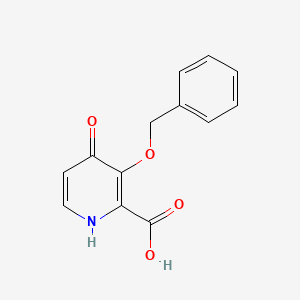


![1-Ethylcyclopentyl 6-Hydroxy-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B15334352.png)


